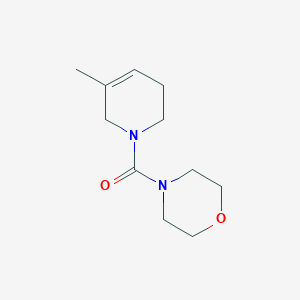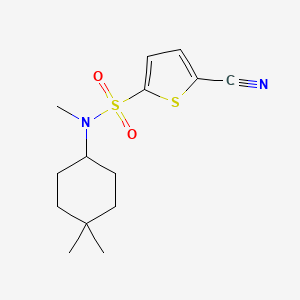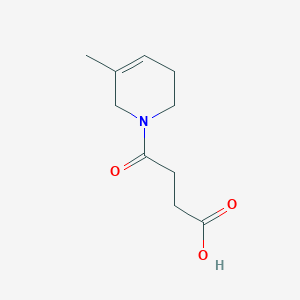
(5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone, also known as MMV008138, is a small molecule inhibitor that has been developed for the treatment of malaria. It is a promising drug candidate that has shown efficacy against multiple strains of the malaria parasite, including drug-resistant strains.
Mecanismo De Acción
The exact mechanism of action of (5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone is not fully understood. However, it is believed to target the Plasmodium falciparum proteasome, which is essential for the survival of the malaria parasite. (5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone has been shown to inhibit the chymotrypsin-like activity of the proteasome, leading to the accumulation of ubiquitinated proteins and ultimately, the death of the parasite.
Biochemical and Physiological Effects:
(5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone has been shown to have low toxicity in both in vitro and in vivo studies. It does not affect the viability of human cells at concentrations that are effective against the malaria parasite. (5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone has also been found to have good pharmacokinetic properties, such as high oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone for lab experiments is its specificity for the malaria parasite. It does not affect the growth of other human pathogens or normal human cells. This makes it an ideal tool for studying the biology of the malaria parasite. However, one limitation of (5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for the development and application of (5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone. One direction is to further optimize the synthesis method to increase the yield and purity of the compound. Another direction is to study the mechanism of action of (5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone in more detail, to better understand its interaction with the malaria parasite proteasome. Additionally, (5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone could be tested in combination with other anti-malarial drugs to improve its efficacy and reduce the risk of drug resistance. Finally, (5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone could be evaluated for its potential use in other parasitic diseases, such as leishmaniasis and trypanosomiasis.
Métodos De Síntesis
The synthesis of (5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone involves a series of chemical reactions that start with the condensation of 2-acetylpyridine with morpholine in the presence of a base to form the intermediate product. The intermediate is then reacted with methyl isocyanate in the presence of a catalyst to form the final product, (5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone. The overall yield of the synthesis is approximately 25%.
Aplicaciones Científicas De Investigación
(5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone has been extensively studied for its anti-malarial properties. It has been shown to inhibit the growth of multiple strains of the malaria parasite, including drug-resistant strains, in both in vitro and in vivo studies. (5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone has also been found to have synergistic effects when combined with other anti-malarial drugs, such as artemisinin.
Propiedades
IUPAC Name |
(5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-10-3-2-4-13(9-10)11(14)12-5-7-15-8-6-12/h3H,2,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSPDJZMSYYJGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCN(C1)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,2-Difluoro-3-hydroxypropyl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B6633398.png)
![3-[(4-Hydroxy-3-methylsulfanylbutan-2-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B6633405.png)
![1-[1-(Oxan-4-yl)triazol-4-yl]butan-1-amine](/img/structure/B6633431.png)

![2-[(5-Cyanothiophen-2-yl)sulfonyl-methylamino]acetic acid](/img/structure/B6633438.png)
![4-[(5-Cyanothiophen-2-yl)sulfonylamino]-3-hydroxybenzoic acid](/img/structure/B6633441.png)
![N-[2-(2-methoxyphenyl)ethyl]-3,3-dimethylpiperidine-2-carboxamide](/img/structure/B6633445.png)
![5-[(3R)-3-hydroxypyrrolidin-1-yl]sulfonylthiophene-2-carbonitrile](/img/structure/B6633450.png)
![3-[(6-Bromo-1,3-benzothiazol-2-yl)amino]-2,2-dimethylpropanamide](/img/structure/B6633463.png)
![2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide](/img/structure/B6633464.png)
![2-[3-[(1,3-Dimethylindol-2-yl)methylamino]propoxy]ethanol](/img/structure/B6633467.png)

